molecular formula C25H22N2O7S B12151734 methyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12151734
M. Wt: 494.5 g/mol
InChI Key: JAFDKYHKSHPGOJ-CZIZESTLSA-N
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Description

Methyl 2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the benzoyl and dimethoxyphenyl groups. The thiazole ring is then synthesized and attached to the pyrrole moiety. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or other oxidized groups to alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, methyl 2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. Its complex structure may interact with biological targets in unique ways, leading to the development of new drugs or diagnostic tools. Research is ongoing to explore its efficacy and safety in various biological systems.

Industry

In industry, the compound may be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the design of materials with tailored characteristics, such as improved stability, reactivity, or biocompatibility.

Mechanism of Action

The mechanism of action of methyl 2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole and thiazole derivatives with benzoyl and dimethoxyphenyl groups. Examples include:

Uniqueness

What sets methyl 2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate apart is its specific combination of functional groups and the resulting chemical properties. This unique structure allows for specific interactions with biological targets and the potential for diverse applications in various fields.

Properties

Molecular Formula

C25H22N2O7S

Molecular Weight

494.5 g/mol

IUPAC Name

methyl 2-[(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H22N2O7S/c1-13-22(24(31)34-4)35-25(26-13)27-19(15-10-11-16(32-2)17(12-15)33-3)18(21(29)23(27)30)20(28)14-8-6-5-7-9-14/h5-12,19,28H,1-4H3/b20-18+

InChI Key

JAFDKYHKSHPGOJ-CZIZESTLSA-N

Isomeric SMILES

CC1=C(SC(=N1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC(=C(C=C4)OC)OC)C(=O)OC

Canonical SMILES

CC1=C(SC(=N1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC(=C(C=C4)OC)OC)C(=O)OC

Origin of Product

United States

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